![molecular formula C20H17ClN4OS B2464432 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1448056-38-9](/img/structure/B2464432.png)

2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

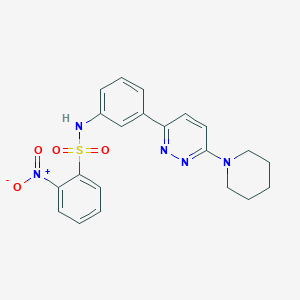

The compound contains a benzimidazole moiety, a thiazole moiety, and a chlorophenyl group. Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications . Thiazoles are sulfur and nitrogen containing heterocycles that are also found in many biologically active compounds .

Molecular Structure Analysis

The benzimidazole moiety consists of a fused benzene and imidazole ring. The thiazole moiety is a five-membered ring containing sulfur and nitrogen .Chemical Reactions Analysis

Benzimidazoles and thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the presence and position of substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure, including factors such as its degree of substitution and the nature of its substituents .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazoles

The compound, being a substituted imidazole, plays a key role in the synthesis of imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Pharmaceuticals and Agrochemicals

Imidazoles, such as this compound, have traditional applications in pharmaceuticals and agrochemicals . They are often used as building blocks in the synthesis of various drugs and agrochemicals .

Dyes for Solar Cells and Other Optical Applications

The compound could potentially be used in the development of dyes for solar cells and other optical applications . Imidazoles are being deployed in emerging research into these areas .

Functional Materials

Imidazoles are used in the development of functional materials . Given the unique structure of this compound, it could potentially be used in the synthesis of such materials .

Catalysis

Imidazoles are known to be used in catalysis . This compound, with its unique structure, could potentially be used in catalytic processes .

Antitumor Agents

A series of novel 2-chloro-3- (1H-benzo [d]imidazol-2-yl)quinoline derivatives, which are structurally similar to this compound, were designed and synthesized as antitumor agents . They exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460 and BEL-7404 tumor cell lines .

Inhibition of Microtubule Assembly Formation

The compound could potentially be used to inhibit microtubule assembly formation . This could have implications in the treatment of certain diseases .

Development of Novel Methods for Regiocontrolled Synthesis

The compound could potentially be used in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Wirkmechanismus

Target of Action

Benzimidazoles are known to interact with a variety of biological targets, including tubulin , a protein involved in cell division. Thiazoles are also known to interact with various enzymes and receptors, but the specific targets would depend on the exact structure and substitutions on the thiazole ring.

Mode of Action

The mode of action of benzimidazoles and thiazoles can vary widely depending on their specific structure and target. For example, benzimidazoles that target tubulin can disrupt microtubule formation and thus inhibit cell division .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For benzimidazoles that target tubulin, the main affected pathway would be the cell cycle, specifically the mitosis phase where microtubules are required for chromosome separation .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For benzimidazoles that inhibit tubulin, the result would be cell cycle arrest and potentially cell death .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Given the importance of benzimidazoles and thiazoles in various fields, there may be interest in developing new derivatives with improved properties or novel activities .

Eigenschaften

IUPAC Name |

2-(benzimidazol-1-yl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS/c1-13-18(27-20(24-13)14-6-2-3-7-15(14)21)10-22-19(26)11-25-12-23-16-8-4-5-9-17(16)25/h2-9,12H,10-11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPQQEDEIPSUPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2464349.png)

![8-methyl-10-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methyl]-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2464351.png)

![1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2464355.png)

![methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2464356.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2464358.png)

![4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2464359.png)

![N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2464365.png)

![ethyl 2-[[(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2464370.png)

![4-[3-(4-Methylpiperazino)-3-oxo-1-propenyl]benzenecarbonitrile](/img/structure/B2464371.png)